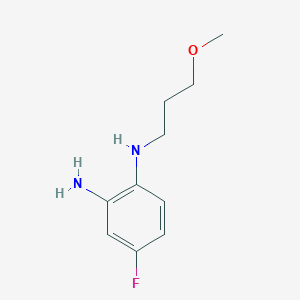

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine is a chemical compound with the molecular formula C10H15FN2O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two amine groups, a fluorine atom, and a methoxypropyl group attached .Physical And Chemical Properties Analysis

The predicted density of this compound is 1.157±0.06 g/cm3, and its predicted boiling point is 332.1±42.0 °C .Scientific Research Applications

Fluorinated Compounds in Chemical Synthesis

Synthetic Utility : Fluorinated compounds, such as the one you're interested in, often serve as key intermediates in chemical synthesis, including the synthesis of pharmaceuticals and materials with unique properties. For example, a study described a practical synthesis method for a fluorinated biphenyl, highlighting the challenges and solutions in handling fluorinated intermediates in large-scale production due to their reactivity and the precautions required for safe handling due to their potential toxicity and volatility (Qiu et al., 2009).

Applications in Imaging and Diagnostics

Amyloid Imaging in Alzheimer's Disease : Fluorinated ligands are crucial in developing imaging agents for diseases such as Alzheimer's. Studies on amyloid imaging ligands, including fluorinated compounds, have shown promising results for in vivo measurement of amyloid in the brain, offering insights into early detection and the evaluation of anti-amyloid therapies (Nordberg, 2007).

Material Science and Engineering

Supramolecular Chemistry : Benzene-based compounds, which share structural similarities with the compound , have been applied in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into ordered structures. These applications leverage the compounds' multivalent nature and their ability to form stable, one-dimensional nanoscale structures (Cantekin et al., 2012).

Environmental and Safety Considerations

Toxicology of Chemical Compounds : Although specific toxicity data for "4-Fluoro-N1-(3-methoxypropyl)benzene-1,2-diamine" was not found, studies on related compounds emphasize the importance of understanding the toxicological profiles of chemical compounds used in research and industry. For instance, the toxicity of organic fluorophores used in molecular imaging has been reviewed to ensure safety in clinical applications (Alford et al., 2009).

properties

IUPAC Name |

4-fluoro-1-N-(3-methoxypropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2O/c1-14-6-2-5-13-10-4-3-8(11)7-9(10)12/h3-4,7,13H,2,5-6,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEURHMYVPYNYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2581023.png)

![1-(3,4-Dimethylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2581026.png)

amino]-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2581027.png)

![2-(2-Methylpyrido[3,4-d]pyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2581028.png)

![N-[2-[[3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2581033.png)

![N-cyclohexyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2581040.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581043.png)